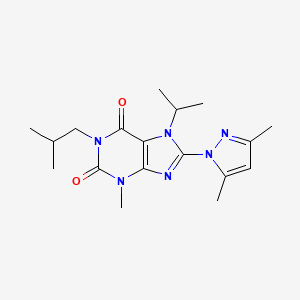
2-Aminopentanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopentanenitrile hydrochloride is a chemical compound with the CAS Number: 111013-52-6 . It has a molecular weight of 134.61 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H10N2.ClH/c1-2-3-5(7)4-6;/h5H,2-3,7H2,1H3;1H . This indicates the connectivity and hydrogen count of its atoms . Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Aminobutanenitrile Derivatives
2-Aminopentanenitrile hydrochloride serves as a precursor or intermediate in the synthesis of various compounds. For example, Capon et al. (2020) discuss an improved synthesis method for 4-aminobutanenitrile, a compound with significant applications in creating therapeutics for neurological disorders such as Parkinson’s and Alzheimer’s diseases. The study highlights the use of hydrochloride salts for stabilizing sensitive intermediates, indicating a similar potential application for this compound in synthesizing industrially and pharmaceutically relevant compounds (Capon, Avery, Purdey, & Abell, 2020).
Biocatalysis and Metabolic Engineering
In the realm of metabolic engineering, this compound can be utilized in designing pathways for the production of biofuels and biochemicals. Cann and Liao (2009) explored the synthesis of pentanol isomers through engineered microorganisms, demonstrating the potential of metabolic pathways in creating compounds with applications as biofuels. While this study focuses on pentanol, the methodologies could be adapted for synthesizing aminonitrile derivatives, showcasing the broader applicability of this compound in renewable energy and chemical production (Cann & Liao, 2009).
Novel Catalytic Processes
Research on catalysis often involves the development of new methods for selective functional group transformations. Yoshida et al. (2012) reported on the chemoselective acylation of diol derivatives, a process that could be relevant for derivatives of this compound. This study illustrates the importance of molecular recognition in catalyst design, potentially guiding the development of novel catalytic systems for the selective modification of aminonitrile derivatives (Yoshida, Shigeta, Furuta, & Kawabata, 2012).
Antioxidant and Antibacterial Studies
The study by Ejidike and Ajibade (2015) on metal(II) complexes of Schiff base ligands derived from aminonitrile compounds sheds light on the potential biomedical applications of this compound derivatives. Such compounds exhibit significant antioxidant and antibacterial activities, suggesting that this compound could serve as a building block in designing new therapeutic agents (Ejidike & Ajibade, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-aminopentanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-2-3-5(7)4-6;/h5H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZCPMSGTGJHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride](/img/structure/B2711395.png)
![N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2711396.png)
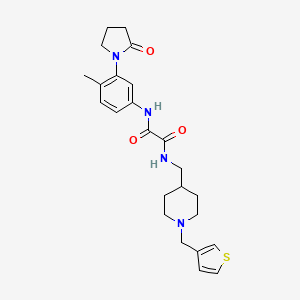
![1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2711398.png)
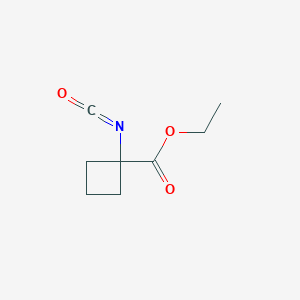
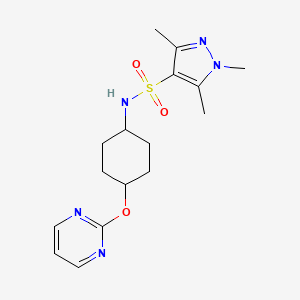
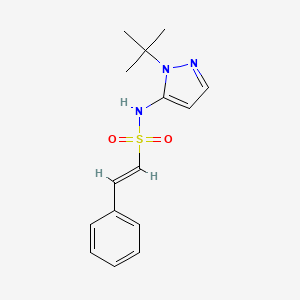
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide](/img/structure/B2711406.png)


![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2711414.png)

![4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole](/img/structure/B2711417.png)
